MAGL Inhibitory Potency: Magl-IN-6 (IC50 4.71 nM) Exhibits Comparable or Superior Potency to Common Benchmark Inhibitors
Magl-IN-6 demonstrates a potent inhibitory concentration (IC50) of 4.71 nM against MAGL, a value that places it among the more potent inhibitors in this class. In comparison, the widely used reference inhibitor JZL184 has an IC50 of 8 nM for MAGL in mouse brain, and the early-stage inhibitor MAGL-IN-1 has an IC50 of 80 nM . While PF-06795071 shows a slightly lower IC50 of 3 nM, Magl-IN-6's potency is of the same order of magnitude and may be preferable in assays where a slightly less potent, but highly specific, inhibition profile is desired to avoid off-target effects at higher concentrations [1].
| Evidence Dimension | In vitro inhibitory potency against MAGL (IC50) |
|---|---|
| Target Compound Data | 4.71 nM |
| Comparator Or Baseline | JZL184: 8 nM; MAGL-IN-1: 80 nM; PF-06795071: 3 nM |
| Quantified Difference | Magl-IN-6 is ~1.7-fold more potent than JZL184, ~17-fold more potent than MAGL-IN-1, and ~1.6-fold less potent than PF-06795071. |
| Conditions | In vitro enzymatic assay; assay conditions and exact MAGL source (e.g., human, mouse) for Magl-IN-6 are not fully detailed in public sources but are referenced to patent WO2020065613A1 . |
Why This Matters
This potency profile allows researchers to select a highly effective inhibitor with a well-defined activity range, facilitating dose-response studies where the goal is to achieve near-complete MAGL blockade without reaching concentrations that might engage secondary targets.
- [1] InvivoChem. (n.d.). PF-06795071. Retrieved from https://www.invivochem.cn/pf-06795071.html View Source
